

# Application Notes and Protocols for Ceralasertib and Olaparib Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Ceralasertib |
| Cat. No.:      | B560106      |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The combination of **Ceralasertib** (an ATR inhibitor) and Olaparib (a PARP inhibitor) represents a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in the DNA Damage Response (DDR) pathway.<sup>[1]</sup> Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant efficacy in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.<sup>[2]</sup> PARP inhibitors trap PARP on DNA, leading to the accumulation of single-strand breaks which collapse replication forks, generating double-strand breaks (DSBs). In HRD cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.

However, resistance to PARP inhibitors is a growing clinical challenge.<sup>[3]</sup> One key mechanism of resistance involves the upregulation of other DDR pathways to compensate for the loss of homologous recombination. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to replication stress.<sup>[4]</sup> By inhibiting ATR with **Ceralasertib**, the cell's ability to stabilize and repair stalled replication forks is compromised, leading to an accumulation of DNA damage and subsequent cell death, even in PARP inhibitor-resistant settings. Preclinical studies have demonstrated a strong synergistic effect between PARP and ATR inhibitors, providing a solid rationale for their clinical combination.<sup>[5]</sup> This combination therapy aims to overcome both intrinsic and acquired resistance to PARP inhibitors and expand their therapeutic potential to a broader patient population.

## Clinical Data Summary

Multiple clinical trials have evaluated the safety and efficacy of the **Ceralasertib** and Olaparib combination across various cancer types. The data from these trials are summarized below.

### Ovarian Cancer

| Trial Name                    | Phase | Patient Population                                                                                          | Dosing Regimen                                                                           | Key Efficacy Results                                                    | Key Grade Toxicities                                   |
|-------------------------------|-------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------|
| CAPRI [6][7]<br>[8][9]        | II    | Platinum-sensitive, recurrent high-grade serous ovarian cancer with acquired resistance to PARP inhibitors. | Olaparib: 300 mg BID continuously<br>Ceralasertib: 160 mg QD, days 1-7 of a 28-day cycle | ORR: 50%                                                                | Anemia (15%), Thrombocytopenia (23%), Neutropenia (8%) |
| CAPRI<br>(Cohort A)<br>[10]   | II    | Platinum-sensitive, recurrent high-grade serous ovarian cancer, irrespective of HRD status.                 | Olaparib: 300 mg BID continuously<br>Ceralasertib: 160 mg QD, days 1-7 of a 28-day cycle | ORR: 49%<br>(overall)ORR (HRD-negative): 45%<br>ORR (HRD-positive): 53% | Similar to Olaparib monotherapy                        |
| Olaparib Combinations<br>[11] | I/II  | Relapsed/refractory cancers with DDR alterations, including PARP inhibitor-resistant HGSOC.                 | Olaparib: 300 mg BID continuously<br>Ceralasertib: 160 mg QD, days 1-7 of a 28-day cycle | CBR (PARPi-resistant HGSOC): 86%                                        | Myelosuppression                                       |

## Prostate Cancer

| Trial Name                   | Phase | Patient Population                                                                       | Dosing Regimen                                                                           | Key Efficacy Results                                                                    | Key Grade 3/4 Toxicities |
|------------------------------|-------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------|
| TRAP[12][13]<br>[14][15][16] | II    | Metastatic castration-resistant prostate cancer (mCRPC), with and without HRR mutations. | Olaparib: 300 mg BID continuously<br>Ceralasertib: 160 mg QD, days 1-7 of a 28-day cycle | Response Rate (HRR-deficient): 40%<br>(4/10) Response Rate (HRR-proficient): 11% (4/35) | Anemia                   |

## Other Solid Tumors

| Trial Name                 | Phase | Patient Population                                                                                     | Dosing Regimen                                                                                            | Key Efficacy Results                                                                       | Key Grade Toxicities          |
|----------------------------|-------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------|
| AcSé-<br>ESMART[2]<br>[17] | I/II  | Pediatric and young adult patients with relapsed/refractory solid tumors with DNA repair deficiencies. | Olaparib: 150 mg BID continuously<br>Ceralasertib: 80 mg QD, days 1-14 of a 28-day cycle (for ages 12-18) | Confirmed partial responses and stable disease observed.                                   | Thrombocytopenia, Neutropenia |
| BALTIC (Arm C)[18]         | II    | Platinum-refractory/resistant extensive-stage small cell lung cancer (ES-SCLC).                        | Olaparib: 300 mg BID continuously<br>Ceralasertib: 160 mg QD, days 1-7 of a 28-day cycle                  | ORR: 4.8%Median<br>PFS: 2.92 monthsMedian<br>n OS: 7.56 months                             | Not specified in detail       |
| HUDSON[19]                 | II    | Advanced non-small cell lung cancer (NSCLC) post-standard of care.                                     | Durvalumab + Olaparib or Ceralasertib or other agents.                                                    | ORR (Durvalumab + Ceralasertib): 13.9%Median<br>PFS: 5.8 monthsMedian<br>n OS: 17.4 months | Manageable safety profile     |
| Osteosarcoma Trial[3][20]  | II    | Recurrent osteosarcoma                                                                                 | Olaparib:<br>Dose not specified<br>Ceralasertib: Dose not specified                                       | Ongoing                                                                                    | Not yet reported              |

# Signaling Pathways and Experimental Workflow

## Ceralasertib and Olaparib Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of synergistic action between Olaparib and **Ceralasertib**.

## Experimental Workflow for In Vitro Combination Studies

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro evaluation of **Ceralasertib** and Olaparib combination.

## Experimental Protocols

### Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Ceralasertib** and Olaparib individually and to assess for synergy when used in combination.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Ceralasertib** and Olaparib

- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- Synergy analysis software (e.g., CompuSyn)

Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation and Treatment:
  - Prepare stock solutions of **Ceralasertib** and Olaparib in DMSO.
  - Perform serial dilutions of each drug and the combination at a constant ratio.
  - Add the drugs to the respective wells, including vehicle control (DMSO).
- Incubation:
  - Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC<sub>50</sub> value for each drug.
  - Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Western Blotting for DNA Damage Response Markers

Objective: To assess the effect of **Ceralasertib** and Olaparib on key proteins in the DNA damage response pathway.

Materials:

- Treated cell pellets
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti- $\gamma$ H2AX, anti-phospho-CHK1, anti-cleaved PARP, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Lysate Preparation:

- Wash treated cells with ice-cold PBS and lyse in RIPA buffer.
- Sonicate briefly to shear DNA and reduce viscosity.[\[21\]](#)
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (protein lysate).

- Protein Quantification:

- Determine the protein concentration of each lysate using the BCA assay.

- Sample Preparation and SDS-PAGE:

- Normalize protein concentrations and add Laemmli sample buffer.
- Boil samples at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane.

- Immunoblotting:

- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the signal using an imaging system.

## Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.

Materials:

- Cells grown on coverslips in a multi-well plate
- 4% Paraformaldehyde (PFA) in PBS
- 0.2% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (anti-γH2AX)
- Alexa Fluor-conjugated secondary antibody
- DAPI-containing mounting medium
- Fluorescence microscope

Procedure:

- Cell Fixation and Permeabilization:
  - After drug treatment, wash cells with PBS.
  - Fix cells with 4% PFA for 15 minutes at room temperature.
  - Wash three times with PBS.

- Permeabilize with 0.2% Triton X-100 for 10 minutes.
- Wash three times with PBS.
- Blocking and Staining:
  - Block with blocking buffer for 1 hour at room temperature.
  - Incubate with anti- $\gamma$ H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
  - Wash three times with PBS.
  - Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.
  - Wash three times with PBS.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
  - Seal the coverslips with nail polish.
  - Image the slides using a fluorescence microscope.
  - Quantify the number of  $\gamma$ H2AX foci per nucleus using image analysis software (e.g., ImageJ).

## Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of **Ceralasertib** and Olaparib on cell cycle distribution.

Materials:

- Treated cells
- PBS

- Ice-cold 70% ethanol
- Propidium Iodide (PI)/RNase A staining solution
- Flow cytometer

**Procedure:**

- Cell Harvesting and Fixation:
  - Harvest cells (including supernatant to collect detached cells) and wash with PBS.
  - Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
  - Incubate at -20°C for at least 2 hours (can be stored for weeks).
- Staining:
  - Centrifuge the fixed cells and discard the ethanol.
  - Wash the cell pellet with PBS.
  - Resuspend the cells in PI/RNase A staining solution.
  - Incubate for 30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer.
  - Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[\[22\]](#)

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the **Ceralasertib** and Olaparib combination in a preclinical animal model.

## Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line for xenograft implantation
- **Ceralasertib** and Olaparib
- Vehicle for drug formulation (e.g., 10% DMSO/40% Propylene Glycol/50% deionized water for **Ceralasertib**)[\[23\]](#)
- Calipers for tumor measurement
- Animal monitoring equipment

## Procedure:

- Tumor Implantation:
  - Inject a suspension of cancer cells subcutaneously into the flank of the mice.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Animal Randomization and Treatment:
  - Randomize mice into treatment groups (Vehicle, **Ceralasertib** alone, Olaparib alone, Combination).
  - Administer drugs according to the planned schedule. A common preclinical schedule is oral gavage of Olaparib daily and **Ceralasertib** for a defined period (e.g., 5 days on/2 days off or days 1-7 of a cycle).[\[5\]](#)[\[23\]](#) Dosing will need to be optimized, but starting points could be Olaparib at 50-100 mg/kg and **Ceralasertib** at 25-50 mg/kg.[\[5\]](#)
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week.
  - Monitor animal body weight and general health status regularly.

- Endpoint and Analysis:
  - The study endpoint may be a specific tumor volume, a defined time point, or signs of morbidity.
  - At the end of the study, euthanize the animals and excise the tumors.
  - Analyze tumor growth inhibition and perform statistical analysis.
  - Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting for γH2AX).

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. urotoday.com [urotoday.com]
- 16. westernblot.cc [westernblot.cc]
- 17. oncozine.com [oncozine.com]
- 18. google.com [google.com]
- 19. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceralasertib and Olaparib Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560106#ceralasertib-combination-therapy-design-with-olaparib>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)